2-(Trifluoromethyl)benzaldehyde
Overview
Description
2-(Trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzaldehyde structure. This compound is widely used in organic synthesis due to its unique chemical properties and reactivity .
Mechanism of Action
- The primary target of 2-(Trifluoromethyl)benzaldehyde is believed to be the cytochrome bc₁ complex within the mitochondrial electron transport chain . This complex plays a crucial role in oxidative phosphorylation, where it transfers electrons from ubiquinol to cytochrome c, ultimately driving ATP synthesis.
Target of Action
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as an electrophilic component in various reactions, including the Wittig-Horner reaction . In biochemical contexts, this compound interacts with enzymes and proteins that facilitate its conversion into other compounds. For instance, it can be used in the preparation of ω-(dimethylamino)-alkylethyl-4-(2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These interactions are typically characterized by the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the enzymes or proteins.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s aldehyde group can react with cellular nucleophiles, leading to modifications in protein function and gene expression. These interactions can result in changes in cellular metabolism, potentially altering the production of key metabolites and affecting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in metabolic pathways by forming stable adducts with their active sites . Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry, inert gas conditions but can degrade when exposed to air or moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential changes in gene expression and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function within cells, potentially leading to localized effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with trifluoroacetic acid under acidic conditions. Another method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, typically involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it into 2-(Trifluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed
Major Products Formed:
Oxidation: 2-(Trifluoromethyl)benzoic acid.
Reduction: 2-(Trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-(Trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: It is used in the development of bioactive compounds and as a building block for drug discovery
Medicine: Research has shown its potential in the synthesis of antimalarial agents and other therapeutic compounds
Industry: It is employed in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethoxy)benzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness: 2-(Trifluoromethyl)benzaldehyde is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its 3- and 4- counterparts .
Properties
IUPAC Name |
2-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196279 | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-61-0 | |
Record name | 2-(Trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-(Trifluoromethyl)benzaldehyde moiety in pesticide development?
A1: this compound serves as a key starting material for synthesizing various amide pesticides []. This is highlighted in its use as a precursor to N-(Hydroxymethyl)-2-(trifluoromethyl) benzamide, an important intermediate in pesticide synthesis.
Q2: How does the introduction of a 2-(Trifluoromethyl)benzylidene group influence the biological activity of thiosemicarbazide derivatives?
A2: While the provided research [] primarily focuses on the crystal structure of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, it alludes to the potential for thiosemicarbazide derivatives to act as antibacterial agents. The presence of the 2-(Trifluoromethyl)benzylidene group, and its positioning on the phenyl ring, likely influences the compound's interaction with biological targets and thus impacts its activity. Further research is needed to elucidate the specific structure-activity relationships.
Q3: Can this compound be incorporated into more complex structures with potential for pest control?
A3: Yes, research demonstrates that this compound can be incorporated into oxazoline derivatives containing oxime ether moieties []. These compounds exhibit potent acaricidal activity, particularly against Tetranychus cinnabarinus. The study highlights the compound [this compound O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime] (II-l) as a promising candidate for controlling spider mites due to its efficacy in both laboratory and field settings.
Q4: What is the suggested mechanism of action for these novel acaricides containing the this compound moiety?
A4: Research suggests that the acaricidal activity of these compounds stems from their ability to bind with the sulfonylurea receptor (SUR) []. This interaction inhibits chitin synthesis, a crucial process for arthropod exoskeleton formation, ultimately leading to their demise.
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